5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine

Descripción general

Descripción

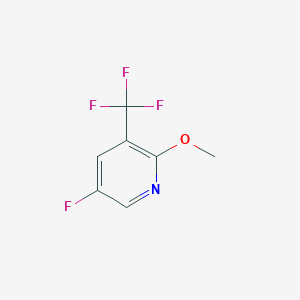

5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

The synthesis of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-methoxy-3-(trifluoromethyl)pyridine with a fluorinating agent such as potassium fluoride or cesium fluoride. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution of the hydrogen atom at the 5-position with a fluorine atom.

Another approach involves the direct fluorination of 2-methoxy-3-(trifluoromethyl)pyridine using elemental fluorine or a fluorine-containing reagent under controlled conditions. This method requires careful handling of the fluorinating agent due to its highly reactive nature.

Análisis De Reacciones Químicas

5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield partially or fully reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Building Block for Drug Synthesis

The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural features enable it to interact with biological targets effectively, making it valuable in developing drugs for central nervous system disorders and inflammatory diseases. For instance, derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation, with studies indicating IC50 values in the nanomolar range against L1210 mouse leukemia cells.

Mechanism of Action

The interaction of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine with cytochrome P450 enzymes highlights its role in drug metabolism. The trifluoromethyl group enhances binding affinity, which can lead to either inhibition or activation of enzyme activity, influencing metabolic pathways .

Agrochemical Applications

Intermediate in Herbicides and Insecticides

In agrochemicals, this compound is utilized as an intermediate in the production of herbicides and insecticides. Its fluorinated structure contributes to increased biological activity and environmental stability. For example, several trifluoromethylpyridine derivatives have been approved for use in crop protection, demonstrating effective pest control properties .

Case Study: Fungicidal Activity

Research has shown that trifluoromethylpyridine derivatives exhibit enhanced fungicidal properties compared to their non-fluorinated counterparts. The trifluoromethyl group significantly boosts efficacy against various fungal pathogens, indicating its importance in developing new agrochemical products.

Materials Science Applications

Development of Advanced Materials

The unique electronic properties of this compound make it useful in materials science, particularly in the development of liquid crystals and polymers. These materials benefit from the compound's ability to enhance performance characteristics due to its structural attributes .

Data Table: Biological Activities Overview

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Compounds with similar structures typically exhibit significant bioavailability, enhancing their therapeutic potential.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity to achieve therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy and pharmacokinetic properties.

In agrochemicals, the compound may inhibit key enzymes or disrupt cellular processes in target pests, resulting in their effective control. The trifluoromethyl group often enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its potency.

Comparación Con Compuestos Similares

5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine can be compared with other fluorinated pyridines, such as:

2-Fluoro-3-(trifluoromethyl)pyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.

5-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, potentially altering its chemical properties and applications.

2-Methoxy-3-(trifluoromethyl)pyridine: Lacks the fluorine atom at the 5-position, which may affect its reactivity and biological interactions.

The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.

Actividad Biológica

5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. This article explores the mechanisms of action, biochemical interactions, and research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a fluorine atom, a methoxy group, and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity by increasing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes, receptors, and other biomolecules. The trifluoromethyl group significantly impacts the chemical reactivity and binding characteristics of the compound, allowing it to modulate various biochemical pathways:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of enzymatic activity, influencing metabolic processes .

- Cellular Effects : The compound affects cell signaling pathways and gene expression, particularly those involved in oxidative stress response and apoptosis. This modulation can alter cellular metabolism by impacting key metabolic enzymes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, derivatives of this compound have shown significant growth inhibitory effects against various cancer cell lines .

- Antimicrobial Properties : The compound has been evaluated for its fungicidal activity, showing promise as an agrochemical for crop protection .

- Pharmaceutical Applications : It serves as a building block in the synthesis of drugs targeting neurological disorders and inflammatory diseases.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study involving novel phosphoramidate analogues derived from this compound demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites that inhibit DNA synthesis .

- Fungicidal Activity : Research on trifluoromethylpyridine derivatives revealed enhanced fungicidal properties compared to non-fluorinated analogues. This suggests that the trifluoromethyl group plays a critical role in increasing biological efficacy against fungal pathogens .

Data Table: Biological Activities Overview

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that compounds with similar structures can achieve significant bioavailability, enhancing their therapeutic potential .

Propiedades

IUPAC Name |

5-fluoro-2-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMCCOZJKPCBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.